molecular formula C8H17NO2 B1603391 4-Morpholinobutan-1-ol CAS No. 5835-79-0

4-Morpholinobutan-1-ol

Cat. No.: B1603391
CAS No.: 5835-79-0
M. Wt: 159.23 g/mol
InChI Key: URFFPMJFOHTCLI-UHFFFAOYSA-N
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Description

4-Morpholinobutan-1-ol is an organic compound with the molecular formula C8H17NO2. It is a morpholine derivative, where the morpholine ring is attached to a butanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Morpholinobutan-1-ol has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Morpholinobutan-1-ol can be synthesized through several methods. One common method involves the reaction of morpholine with 4-chlorobutan-1-ol in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like 1,4-dioxane and requires heating under reflux conditions for 48 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different morpholine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4-morpholinobutan-2-one.

    Reduction: Formation of 4-morpholinobutan-1-amine.

    Substitution: Formation of 4-chlorobutan-1-ol derivatives.

Mechanism of Action

The mechanism of action of 4-Morpholinobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineethanol: Similar structure but with a shorter ethanol chain.

    4-Morpholinepropan-1-ol: Similar structure but with a propanol chain.

    4-Morpholinebutan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness

4-Morpholinobutan-1-ol is unique due to its specific chain length and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-morpholin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFFPMJFOHTCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586381
Record name 4-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-79-0
Record name 4-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Morpholinyl)-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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